3,3-Dimethyl-5-nitroindolin-2-one

Medicinal Chemistry ADME Physicochemical Properties

This 5-nitroindolinone derivative features unique 3,3-dimethyl substitution on the indolin-2-one core, delivering steric stability and metabolic profile advantages that unsubstituted or N-alkylated analogs cannot replicate. The 5-nitro group is a versatile reactive handle for reduction, amide coupling, sulfonamide formation, or diazotization, enabling systematic SAR exploration in oncology-focused kinase programs. Insist on the exact regioisomer to prevent invalid comparative data and project failure.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 100511-00-0
Cat. No. B184323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-5-nitroindolin-2-one
CAS100511-00-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C
InChIInChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13)
InChIKeyUMHSOWVJQJFESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0): Key Properties and Procurement Baseline for Indolinone-Based Research


3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0) is a nitro-substituted indolinone derivative, characterized by a 3,3-dimethyl substitution pattern on the indolin-2-one core and a nitro group at the 5-position . It is a yellow to orange crystalline solid with a molecular weight of 206.2 g/mol, and is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds and potential kinase inhibitor scaffolds [1].

Why Generic Indolinone Substitution is Not a Viable Strategy for 3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0)


Substituting 3,3-Dimethyl-5-nitroindolin-2-one with other indolinone derivatives is scientifically unsound due to significant differences in steric bulk, electronic properties, and functional group reactivity that directly impact synthetic utility and biological outcomes. The specific combination of the 3,3-dimethyl group, which provides steric stability and influences metabolic pathways, and the 5-nitro group, which serves as a key point for electrophilic reactivity and downstream functionalization, creates a unique reactivity profile [1]. Simply using an unsubstituted indolinone, a different regioisomer (e.g., 6-nitro), or an N-alkylated analog will result in a different chemical entity with altered physicochemical properties, reactivity, and biological activity, thereby invalidating comparative experimental data and potentially leading to project failure .

Quantitative Differentiation Evidence for 3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0) vs. Structural Analogs


Lipophilicity (LogP) Differentiation: 3,3-Dimethyl-5-nitroindolin-2-one vs. 3,3-Dimethylindolin-2-one

The introduction of the 5-nitro group in 3,3-Dimethyl-5-nitroindolin-2-one significantly alters its lipophilicity compared to the non-nitrated parent, 3,3-dimethylindolin-2-one. This difference in LogP is a critical factor in determining the compound's behavior in biological systems and its suitability for specific synthetic routes .

Medicinal Chemistry ADME Physicochemical Properties

Hydrogen Bond Acceptor/Donor Profile: 3,3-Dimethyl-5-nitroindolin-2-one vs. 3,3-Dimethylindolin-2-one

The 5-nitro group on 3,3-Dimethyl-5-nitroindolin-2-one introduces two additional hydrogen bond acceptors compared to its non-nitrated analog, 3,3-dimethylindolin-2-one. This change in the hydrogen bonding capacity directly impacts molecular recognition, target binding, and crystal packing .

Medicinal Chemistry Molecular Interactions Drug Design

Polar Surface Area (PSA) Differentiation: 3,3-Dimethyl-5-nitroindolin-2-one vs. 3,3-Dimethylindolin-2-one

The polar surface area (PSA) of a compound is a crucial descriptor for predicting oral bioavailability and blood-brain barrier penetration. The addition of the nitro group to the indolinone core results in a substantial increase in PSA, which differentiates the target compound from its non-nitro analog .

Medicinal Chemistry Drug-Likeness ADME

Synthetic Utility as a Kinase Inhibitor Intermediate: 3,3-Dimethyl-5-nitroindolin-2-one vs. General Indolinone Class

The 5-nitro group is a key functional handle for further derivatization. While the indolinone class, in general, is known for kinase inhibition, specific substitution patterns are critical for activity. 3,3-Dimethyl-5-nitroindolin-2-one has been specifically cited as a key intermediate in the synthesis of potent indolinone-based kinase inhibitors in a 2023 study [1]. This is in contrast to other regioisomers or analogs where the nitro group position or absence thereof would lead to a different set of accessible analogs and biological outcomes.

Medicinal Chemistry Kinase Inhibition Organic Synthesis

High-Value Research and Industrial Application Scenarios for 3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries and Targeted Anticancer Agents

Based on its documented role as a key intermediate in the synthesis of potent indolinone-based kinase inhibitors [1], 3,3-Dimethyl-5-nitroindolin-2-one is optimally suited for medicinal chemistry groups focused on oncology and kinase target programs. The 5-nitro group serves as a versatile handle for generating diverse compound libraries through reduction to an amine followed by amide coupling, sulfonamide formation, or diazotization, enabling systematic exploration of structure-activity relationships (SAR) .

Chemical Biology: Development of Photoreactive or Electrophilic Probes

The presence of the nitro group, which can be photoreduced or function as an electrophilic warhead, makes this compound valuable for chemical biology applications. Researchers can utilize it as a precursor for the synthesis of photoreactive probes or affinity labels for target identification and validation studies, leveraging the unique physicochemical properties (e.g., PSA, hydrogen bonding) to design tools with specific cellular permeability and target engagement profiles [1].

Materials Science: Precursor for Functional Organic Materials and Dyes

The indolinone core, coupled with the electron-withdrawing nitro group, creates a push-pull electronic system that is of interest in materials science. 3,3-Dimethyl-5-nitroindolin-2-one can serve as a precursor for the synthesis of organic dyes, fluorophores, or non-linear optical (NLO) materials, where its specific LogP and polar surface area [1] can be tuned through further derivatization to achieve desired solubility and film-forming properties .

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